N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide
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Overview
Description
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexane ring attached to a carboxamide group, along with a phenyl ring substituted with a bis(2-methylpropyl)sulfamoyl group. It is available from several suppliers, including ChemDiv, Inc., and Vitas M Chemical Limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of the Phenyl Ring Substituent: The bis(2-methylpropyl)sulfamoyl group is introduced onto the phenyl ring through a sulfonation reaction.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately and then functionalized with a carboxamide group.
Coupling Reaction: The final step involves coupling the phenyl ring substituent with the cyclohexane ring under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or cyclohexane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group.
Benzenesulfonamide: A simpler sulfonamide compound used in various chemical applications.
Uniqueness
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a cyclohexane ring and a bis(2-methylpropyl)sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H34N2O3S |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H34N2O3S/c1-16(2)14-23(15-17(3)4)27(25,26)20-12-10-19(11-13-20)22-21(24)18-8-6-5-7-9-18/h10-13,16-18H,5-9,14-15H2,1-4H3,(H,22,24) |
InChI Key |
RECBWLAAQOQUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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